2-(Methylthio)-N-(quinolin-8-yl)nicotinamide
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Overview
Description
2-(Methylthio)-N-(quinolin-8-yl)nicotinamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a quinoline moiety attached to a nicotinamide core, with a methylthio group at the 2-position. The presence of these functional groups imparts distinct chemical and biological properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)-N-(quinolin-8-yl)nicotinamide typically involves the following steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through various methods, such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Attachment of the Nicotinamide Core: The quinoline derivative is then reacted with nicotinic acid or its derivatives under appropriate conditions to form the nicotinamide core.
Introduction of the Methylthio Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Methylthio)-N-(quinolin-8-yl)nicotinamide undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylthio group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Palladium on carbon (Pd/C), hydrogen gas
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: It can be used in the development of novel materials with specific electronic and photophysical properties.
Mechanism of Action
The mechanism of action of 2-(Methylthio)-N-(quinolin-8-yl)nicotinamide involves its interaction with molecular targets and pathways. For instance, it has been shown to activate stress response pathways and induce autophagy in cancer cells . The compound increases the expression of genes such as HSPA5, DDIT3, TRIB3, and ATF3, which are involved in the stress response. Additionally, it enhances the expression of autophagy-related genes like WIPI1, HERPUD1, GABARAPL1, and MAP1LC3B .
Comparison with Similar Compounds
2-(Methylthio)-N-(quinolin-8-yl)nicotinamide can be compared with other quinoline and nicotinamide derivatives:
Quinolin-8-yl-nicotinamide (QN519): Similar in structure but lacks the methylthio group.
Quinolin-8-yloxy Zinc (II) Phthalocyanine: Used in photodynamic therapy for cancer treatment.
Quinoxalin-2(1H)-ones:
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C16H13N3OS |
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Molecular Weight |
295.4 g/mol |
IUPAC Name |
2-methylsulfanyl-N-quinolin-8-ylpyridine-3-carboxamide |
InChI |
InChI=1S/C16H13N3OS/c1-21-16-12(7-4-10-18-16)15(20)19-13-8-2-5-11-6-3-9-17-14(11)13/h2-10H,1H3,(H,19,20) |
InChI Key |
PXHAQRXJCQMLII-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NC2=CC=CC3=C2N=CC=C3 |
Origin of Product |
United States |
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